molecular formula C6H15NS B13525477 Methyl[3-(methylsulfanyl)butan-2-yl]amine

Methyl[3-(methylsulfanyl)butan-2-yl]amine

Cat. No.: B13525477
M. Wt: 133.26 g/mol
InChI Key: GHGDLKNNAQYTAJ-UHFFFAOYSA-N
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Description

Methyl[3-(methylsulfanyl)butan-2-yl]amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butan-2-ylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[3-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)butan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(methylsulfanyl)butan-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl[3-(methylsulfanyl)butan-2-yl]amine can be compared with other similar compounds, such as:

    3-(methylsulfanyl)butan-2-amine: Similar structure but lacks the methyl group on the amine.

    Methyl[4-(methylsulfanyl)butan-2-yl]amine: Similar structure but with a different position of the methylsulfanyl group.

    3-(methylsulfanyl)butan-2-one: Precursor in the synthesis of this compound.

Properties

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

N-methyl-3-methylsulfanylbutan-2-amine

InChI

InChI=1S/C6H15NS/c1-5(7-3)6(2)8-4/h5-7H,1-4H3

InChI Key

GHGDLKNNAQYTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)SC)NC

Origin of Product

United States

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